molecular formula C11H13BrF2OZn B14883158 (3,5-Difluoro-2-(n-pentyloxy)phenyl)Zinc bromide

(3,5-Difluoro-2-(n-pentyloxy)phenyl)Zinc bromide

Cat. No.: B14883158
M. Wt: 344.5 g/mol
InChI Key: FLIVEVFMMLJRHU-UHFFFAOYSA-M
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Description

(3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 3,5-difluoro-2-(n-pentyloxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3,5-difluoro-2-(n-pentyloxy)phenyl bromide+Zn(3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide\text{3,5-difluoro-2-(n-pentyloxy)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3,5-difluoro-2-(n-pentyloxy)phenyl bromide+Zn→(3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Solvents: Tetrahydrofuran is often used due to its ability to stabilize the organozinc reagent.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the cross-coupling process.

Scientific Research Applications

(3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide has several applications in scientific research:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of novel carbon-carbon bonds.

Mechanism of Action

The mechanism by which (3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to a suitable electrophile. This process is facilitated by the presence of a palladium catalyst, which activates the zinc reagent and promotes the formation of the carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: A simpler organozinc reagent used in similar cross-coupling reactions.

    (3,5-difluorophenyl)zinc Bromide: Lacks the n-pentyloxy group, leading to different reactivity and selectivity.

    (2-(n-pentyloxy)phenyl)zinc Bromide: Similar structure but different substitution pattern on the phenyl ring.

Uniqueness

(3,5-difluoro-2-(n-pentyloxy)phenyl)zinc bromide is unique due to the presence of both fluorine atoms and the n-pentyloxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of molecules where these functional groups are desired.

Properties

Molecular Formula

C11H13BrF2OZn

Molecular Weight

344.5 g/mol

IUPAC Name

bromozinc(1+);2,4-difluoro-1-pentoxybenzene-6-ide

InChI

InChI=1S/C11H13F2O.BrH.Zn/c1-2-3-4-7-14-11-6-5-9(12)8-10(11)13;;/h5,8H,2-4,7H2,1H3;1H;/q-1;;+2/p-1

InChI Key

FLIVEVFMMLJRHU-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=C(C=C(C=[C-]1)F)F.[Zn+]Br

Origin of Product

United States

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